Dihydrocapsaïcine

Vue d'ensemble

Description

La dihydrocapsaïcine est un capsaïcinoïde, une classe de composés présents dans les piments (Capsicum). C'est un analogue et un congénère de la capsaïcine, représentant environ 22 % du mélange total de capsaïcinoïdes dans les piments . Comme la capsaïcine, la this compound est un irritant et a la même piquant. Il s'agit d'un composé lipophilique, incolore, inodore, cristallin à cireux, soluble dans le diméthylsulfoxyde et l'éthanol .

Applications De Recherche Scientifique

La dihydrocapsaïcine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les propriétés et les réactions des capsaïcinoïdes.

Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes et ses effets sur divers systèmes biologiques.

Médecine : Explorée pour ses propriétés analgésiques, anti-inflammatoires et anticancéreuses potentielles

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'activation du récepteur vanilloïde 1 du potentiel transitoire de récepteur (TRPV1). Ce récepteur est impliqué dans la sensation de douleur et de chaleur. L'activation du TRPV1 par la this compound conduit à la libération de neurotransmetteurs et à la sensation de brûlure . De plus, il a été démontré que la this compound réduit l'expression des protéines pro-apoptotiques et augmente les niveaux de protéines anti-apoptotiques, contribuant à ses effets thérapeutiques potentiels .

Mécanisme D'action

Target of Action

Dihydrocapsaicin (DHC) is a capsaicinoid found in chili peppers . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a receptor that plays a significant role in pain perception, inflammation, and body temperature regulation .

Mode of Action

DHC acts as a potent and selective agonist for the TRPV1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the TRPV1 receptor, DHC can influence the function of neurons and other cells that express this receptor .

Biochemical Pathways

DHC affects several biochemical pathways. It has been reported to down-regulate the β-catenin pathway , which plays significant roles in cell proliferation and epithelial-mesenchymal transition . DHC also reduces the expression of certain proteins like AIF, Bax, and Caspase-3, and increases the levels of Bcl-2, Bcl-xL, and p-Akt . These proteins are involved in various cellular processes, including apoptosis (programmed cell death), cell survival, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of DHC, like capsaicin, is characterized by a relatively short half-life, which limits its clinical use . DHC is lipophilic, meaning it is soluble in fat, alcohol, and oil . This property influences its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.

Result of Action

DHC has been reported to exert anti-cancer effects on various malignant tumors, such as colorectal cancer, breast cancer, and glioma . It inhibits cell proliferation, migration, and invasion, and promotes apoptosis . Furthermore, DHC effectively inhibits xenograft tumor growth and pulmonary metastasis of melanoma cells .

Action Environment

The action of DHC can be influenced by environmental factors. For example, the accumulation of capsaicinoids like DHC in chili peppers is affected by environmental conditions such as elevation . Moreover, water stress has been shown to increase the concentration of DHC in chili peppers . These environmental factors can potentially influence the action, efficacy, and stability of DHC.

Méthodes De Préparation

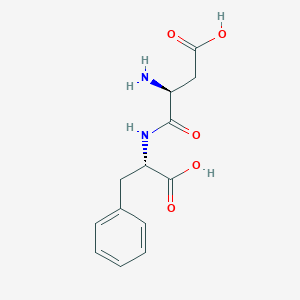

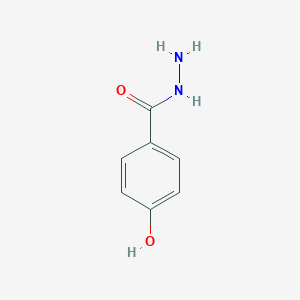

Voies de synthèse et conditions réactionnelles : La dihydrocapsaïcine peut être synthétisée par hydrogénation de la capsaïcine naturelle. Le processus consiste à dissoudre la capsaïcine naturelle dans le méthanol et à ajouter de l'hydrate d'oxyde de platine comme catalyseur. Le mélange est soumis à une hydrogénation à température ambiante pendant plusieurs heures .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction des piments, suivie de procédés de purification tels que la chromatographie liquide haute performance (CLHP). La teneur en capsaïcinoïdes varie dans les différentes parties du piment, la concentration la plus élevée se trouvant dans le placenta .

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, qui peuvent impliquer des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant l'hydrogénation, comme mentionné dans les méthodes de préparation.

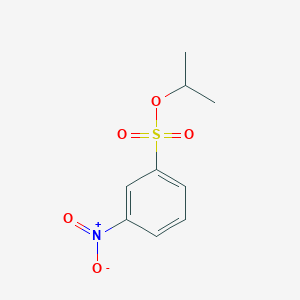

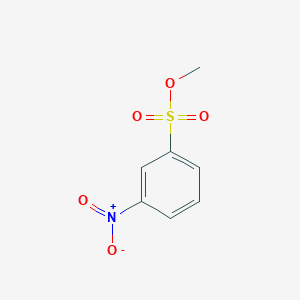

Substitution : Les réactions de substitution peuvent se produire sur le cycle aromatique, impliquant des réactifs comme les halogènes ou les agents nitrants.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Gaz hydrogène, hydrate d'oxyde de platine.

Substitution : Halogènes, agents nitrants.

Principaux produits :

Oxydation : Dérivés oxydés de la this compound.

Réduction : La this compound elle-même à partir de la capsaïcine.

Substitution : Dérivés halogénés ou nitrés de la this compound.

Comparaison Avec Des Composés Similaires

La dihydrocapsaïcine est similaire à d'autres capsaïcinoïdes tels que la capsaïcine, la northis compound, l'homocapsaïcine et l'homothis compound . Ces composés partagent une structure et une piquant similaires, mais diffèrent par la saturation de leurs groupes acyles et la longueur de leurs chaînes carbonées. La this compound est unique dans sa combinaison spécifique de ces caractéristiques structurelles, qui contribuent à ses propriétés chimiques et biologiques distinctes .

Composés similaires :

- Capsaïcine

- Northis compound

- Homocapsaïcine

- Homothis compound

La this compound se démarque par ses caractéristiques structurelles spécifiques et sa présence importante dans le mélange de capsaïcinoïdes des piments.

Propriétés

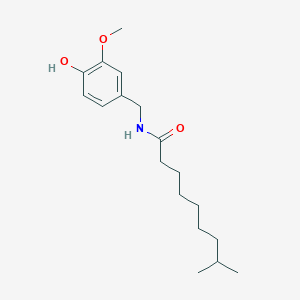

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041864 | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum). | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

19408-84-5 | |

| Record name | Dihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65.5 - 65.8 °C, 65.5-65.8 °F | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

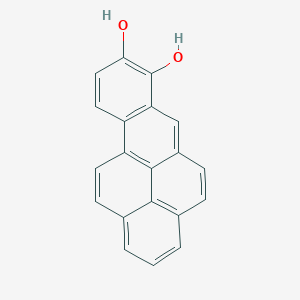

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)